Disperse Red 362
Description
Properties
CAS No. |
158129-94-3 |
|---|---|
Molecular Formula |
C79H100N6O9 |
Molecular Weight |
1277.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C29H38N2O3.C27H34N2O4.C23H28N2O2/c1-7-25(32)15-10-22-11-16-26-23(20-22)12-17-27(26)31(28(33)34-29(2,3)4)19-18-21-8-13-24(14-9-21)30(5)6;1-27(2,3)33-26(32)29(17-16-19-6-11-22(12-7-19)28(4)5)24-14-10-21-18-20(8-13-23(21)24)9-15-25(30)31;1-25(2)20-8-3-17(4-9-20)13-14-24-23-12-7-19-15-18(6-11-22(19)23)5-10-21(27)16-26/h8-11,13-16,20,27H,7,12,17-19H2,1-6H3;6-9,11-13,15,18,24H,10,14,16-17H2,1-5H3,(H,30,31);3-6,8-11,15,23-24,26H,7,12-14,16H2,1-2H3 |
InChI Key |
OEJSIVBJQNVFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CC2=C(C=C1)C(CC2)N(CCC3=CC=C(C=C3)N(C)C)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N(C)C)C2CCC3=C2C=CC(=C3)C=CC(=O)O.CN(C)C1=CC=C(C=C1)CCNC2CCC3=C2C=CC(=C3)C=CC(=O)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Molecular Engineering of Disperse Red 362 Analogues
Rational Design Principles for Novel Disperse Chromophore Architectures
Rational design in the context of disperse dyes involves tailoring molecular structures to achieve desired optical and performance characteristics. This often includes the strategic selection of diazo and coupling components, as well as the incorporation of specific substituents and heterocyclic systems. alfa-chemistry.comdntb.gov.ua
Computational Design Strategies for Targeted Spectroscopic Properties
Computational methods, particularly density functional theory (DFT), play a crucial role in the rational design of dyes by predicting and analyzing their electronic and spectroscopic properties. nih.govmdpi.comacs.orgemerald.com These strategies can help in understanding how structural modifications influence absorption spectra and color. mdpi.comemerald.com Computational investigations can also provide insights into tautomerism, such as the azo-hydrazone tautomerism observed in some azo dyes, which affects their properties. nih.govemerald.com
One study utilized DFT calculations to investigate the electronic absorption of azo dyes and correlated these findings with dyeing performance parameters like color strength and exhaustion rate on polyester (B1180765) fabrics. mdpi.com Another research employed DFT calculations to compare the energies of azo and hydrazone tautomers in newly synthesized heteroarylazo dyes, correlating spectroscopic properties with solvent nature and substituents. emerald.com The integration of experimental and computational approaches has demonstrated potential for optimizing dye design for specific textile applications. researchgate.net
Exploration of Heterocyclic Scaffolds and Azo Linkages in Dye Construction
The incorporation of heterocyclic scaffolds into azo dye structures is a common strategy to develop dyes with enhanced properties, including improved color brilliance, fastness, and tinctorial strength. mdpi.comekb.egnih.gov Heterocyclic azo dyes can be synthesized by coupling a diazotized heterocyclic amine with a suitable coupling component. mdpi.comnih.govgoogle.comscielo.br
The central azo linkage (-N=N-) is fundamental to the chromophore of azo dyes. scribd.comjchemrev.comnih.govekb.eg This linkage connects aromatic or heterocyclic systems, and the nature of these attached groups significantly influences the dye's color and properties. jchemrev.comnih.govekb.eg For instance, thiophene-based azo dyes, introduced in the 1980s, were developed to achieve bathochromic shifts for blue, green, navy, and black colors, offering advantages in brightness and preparation cost compared to anthraquinone (B42736) dyes. mdpi.com The use of heterocyclic diazo components has been explored extensively for preparing disperse dyes with good dischargeability and high extinction coefficients. scielo.br
Innovative Synthetic Routes for Disperse Red 362 Derivatives
Research into the synthesis of azo dyes, including disperse dyes, focuses on developing more efficient, cost-effective, and environmentally friendly methodologies. nih.govtandfonline.comrsc.org
Green Chemistry Approaches in Azo Dye Synthesis
Green chemistry principles are increasingly applied to azo dye synthesis to minimize the use of toxic substances, reduce waste, and improve energy efficiency. nih.govtandfonline.comrsc.orgresearchgate.netresearchgate.net Microwave-assisted synthesis has been explored as a rapid and sustainable route for producing unsymmetrical azo dyes in a single step, utilizing aromatic amines as both reductants and coupling substrates. nih.gov Solvent-free approaches, often employing grinding techniques and solid acid catalysts like functionalized magnetic nanoparticles or nano silica (B1680970) supported boron trifluoride, have been developed for diazo coupling reactions. tandfonline.comrsc.orgresearchgate.netresearchgate.net These methods aim to overcome limitations of traditional methods, such as the need for low temperatures, toxic solvents, and the instability of diazonium salts. tandfonline.comrsc.orgresearchgate.netresearchgate.net
One green approach involves the use of sulfonic acid functionalized magnetic Fe3O4 nanoparticles as catalysts in solvent-free diazo coupling reactions, offering advantages like mild conditions, simple product isolation, and catalyst recyclability. rsc.org Another environmentally friendly method utilizes nano BF3·SiO2 as a solid acid catalyst for diazotization and coupling under solvent-free conditions at room temperature, leading to stable diazonium salts and efficient dye synthesis. tandfonline.comresearchgate.net
Mechanistic Investigations of Reaction Kinetics and Product Yield Optimization
Understanding the reaction mechanisms and kinetics of azo coupling reactions is crucial for optimizing product yield and reaction efficiency. sci-hub.sescialert.netcdnsciencepub.comscialert.net Studies have investigated the factors influencing these reactions, such as temperature, pH, and the nature of substituents on the reactants. scribd.comsci-hub.sescialert.netscialert.net
Kinetic studies on azo coupling reactions have shown that reaction rates can be influenced by temperature and pH. sci-hub.se For instance, one study on the synthesis of a specific azo dye found that the rate constant increased with temperature and showed variation with pH. sci-hub.se Optimization studies often employ statistical design methods, such as Taguchi design or Box-Behnken design, to determine optimal reaction conditions for maximum yield or efficiency. cdnsciencepub.comresearchgate.net These investigations can help in understanding the interplay of different parameters and predicting optimal outcomes. cdnsciencepub.comresearchgate.net While specific kinetic and optimization data for this compound are not extensively detailed in the provided results, the principles and methodologies applied to other azo dyes are relevant to its synthesis and the development of its analogues.
Structure-Property Relationship Studies through Chemical Modification
Investigating the relationship between the chemical structure of disperse dyes and their properties is fundamental for designing new dyes with improved performance. nih.govmdpi.com Chemical modification of dye molecules or the fibers being dyed can significantly impact dyeing characteristics and fastness properties. alfa-chemistry.comresearchgate.netarcjournals.orgspringerprofessional.de
Studies have explored the effect of different substituent groups on the color strength and fastness properties of disperse azo dyes. nih.govmdpi.com For example, the introduction of specific functional groups like methyl or nitro groups has been shown to influence color strength. researchgate.net Chemical modification of textile fibers, such as cotton, has also been investigated to improve their dyeability with disperse dyes, which are typically used for synthetic fibers like polyester due to their hydrophobic nature. sdinternational.comresearchgate.netarcjournals.orgspringerprofessional.de Modifying cellulose (B213188) fibers with cross-linking agents or introducing new functional groups can enhance their affinity for disperse dyes, leading to improved dye uptake and fastness properties. researchgate.netarcjournals.orgspringerprofessional.de
Research findings often include data on color strength (K/S values), dye exhaustion (%E), and various fastness properties (e.g., light fastness, washing fastness, rubbing fastness, sublimation fastness) to quantify the performance of synthesized or modified dyes. tiankunchemical.comcolorfuldyes.comnih.govmdpi.comresearchgate.netscielo.br These data provide valuable insights into how structural changes or modification processes affect the practical application of the dyes.
Example Data Table: Dyeing Performance on Polyester Fabrics
Based on research findings, a table illustrating the dyeing performance of different disperse azo dyes on polyester could include parameters like color strength (K/S), exhaustion rate, and fastness properties.
| Dye Structure/Modification | Color Strength (K/S) | Exhaustion Rate (%) | Light Fastness | Washing Fastness | Sublimation Fastness |
| Disperse Dye 1 | 1.49 | 82 | Good | Very Good | Excellent |
| Disperse Dye 2 (CH3 group) | Increased compared to Dye 1 | - | - | - | - |
| Disperse Dye 3 (NO2 group) | 30.9 | 91.4 (at 130°C) | - | - | - |
| Heterocyclic Azo Dye A | - | Very Good | Moderate to Good | Very Good | Excellent |
| This compound | - | - | 6 | 4-5 (Pes), 5 (Co) | 4 |
Detailed Research Findings Examples:
Studies using computational methods have revealed that hydrazone tautomers can be more stable than azo tautomers in certain disperse azo dyes, impacting their properties. nih.gov
Optimization studies using techniques like Taguchi design have identified optimal conditions for azo dye decolorization, indicating the influence of parameters like dye concentration, nanoparticle concentration, and pH on the process efficiency. researchgate.net
Research on chemically modified cotton fabrics has shown that introducing nitrogen-containing groups can significantly improve their dyeability with disperse dyes, resulting in higher K/S values compared to untreated cotton. arcjournals.org
Tailoring Molecular Structure for Enhanced Dyeing Performance
Tailoring the molecular structure of disperse dyes, including analogues of this compound, is crucial for optimizing dyeing performance on synthetic fibers, particularly polyester. This compound is noted for its excellent dyeing fastness and brighter shade, good deep dyeing quality, and suitability for dyeing superfine fibers. colorfuldyes.com It is widely applied as a main variety of medium temperature dyes for polyester fiber and fabric. colorfuldyes.com Its excellent dispersion properties, compatibility, and reproducibility contribute to its effectiveness in dyeing processes. colorfuldyes.com
Research into disperse red azo dyes has investigated the impact of side chains, including the position of electron-withdrawing groups and alkyl chain length, on absorption and color fastness properties. nih.govmdpi.com Spectroscopic characterization techniques like ¹H NMR and mass spectroscopy are used to confirm the structure of newly synthesized dyes. nih.govmdpi.com Studies have shown that the functional group positions and alkyl chain lengths significantly influence the dye's maximum light absorption wavelength and performance. nih.govmdpi.com For instance, increased alkyl chain length has been correlated with lower absorption and reduced relative coloring rate in some disperse red azo dye series. mdpi.com
The dyeing performance is also assessed through various fastness tests, such as light fastness, washing fastness, sublimation fastness, and rubbing fastness. colorfuldyes.commade-in-china.comresearchgate.net this compound exhibits good fastness properties, including high light fastness (rated 6), good washing fastness (4-5 on polyester, 5 on cotton), and good sublimation fastness (4). colorfuldyes.commade-in-china.com These properties are critical for the durability and appearance of dyed textiles.
Data on the dyeing properties and fastness of this compound are summarized in the table below:
| Property | Value | Test Method (if available) |
| Appearance | Red grain | - |
| Strength | 200% | - |
| Depth o.w.f. % | 1.0 | - |
| Dyeing Temperature | High temp | - |
| Thermosol Dyeing | Very suitable | - |
| Printing | Suitable | - |
| Yarn Dyeing | Suitable | - |
| Light Fastness | 6 | - |
| Washing Fastness (Pes) | 4-5 | - |
| Washing Fastness (Co) | 5 | - |
| Sublimation Fastness | 4 | ISO 105-P01 (180°C for 30sec.) epsilonpigments.com |
| pH Value | 4-6 (Dyeing) colorfuldyes.com, 3-9 (Property) made-in-china.com | - |
| Cotton Fabric Color Stain | 3-4 colorfuldyes.com, 4-5 made-in-china.com | - |
Comparative Analysis of Substituent Effects on Electronic Configuration
The electronic configuration of disperse dyes, which dictates their color and absorption properties, is significantly influenced by the nature and position of substituents on the dye molecule. p2infohouse.org For monoazo disperse dyes, the hue is largely controlled by substituents at specific positions on the aromatic rings. p2infohouse.org Electron-withdrawing and electron-donating groups have distinct effects on the electronic transitions within the chromophore, leading to shifts in the absorption spectrum. p2infohouse.orgacs.org
Electron-accepting groups, such as nitro (-NO₂), cyano (-CN), and methyl sulfonyl (-SO₂CH₃), tend to cause a bathochromic shift (shift to longer wavelengths, towards red, violet, blue, and green). p2infohouse.org Electron-donating groups, such as alkyl-substituted amines (-N(CH₃)₂, -NHCH₃, -NH₂) and hydroxyl (-OH), tend to cause a hypsochromic shift (shift to shorter wavelengths, towards yellow and orange), although their effect is generally less pronounced than strong electron acceptors. p2infohouse.org The position of these substituents is critical in determining the extent of their electronic effect. p2infohouse.org
In the context of disperse red azo dyes, the position of electron-withdrawing groups and the length of alkyl chains have been shown to impact absorption and color fastness. nih.govmdpi.com A reduced electron-withdrawing effect and increased alkyl chain length can potentially reduce color fastness performance. mdpi.com Molecular engineering approaches involve strategically placing substituents to tune the electronic configuration and optimize properties like light absorption and fastness. nih.govresearchgate.net For example, incorporating an auxiliary acceptor group can help shift charge and expand the conjugation system, potentially enhancing the visible light absorption range. researchgate.net
Advanced Spectroscopic Characterization and Theoretical Elucidation of Disperse Red 362
Comprehensive Analytical Techniques for Structural Confirmation and Purity Assessment
The definitive identification and purity evaluation of Disperse Red 362 rely on a combination of sophisticated spectrometric and chromatographic techniques. These methods provide detailed information on molecular weight, structure, and the presence of any impurities or isomers.
Mass spectrometry is an indispensable tool for the structural elucidation of disperse dyes. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for the analysis of these compounds. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer, making it ideal for identifying individual components in dye mixtures or extracts from textile fibers. prof-research.com Disperse dyes, which are typically polar molecules containing azo or anthraquinone (B42736) groups, generally form positive ions during mass spectrometric analysis. scribd.com High-resolution mass spectrometry (HRMS) coupled with chromatography can provide the exact mass and molecular formula of the dye, which are critical for its unambiguous identification. google.com
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) offers a complementary approach, enabling the rapid analysis of samples in their native state with minimal to no preparation. scientificlabs.com This technique is effective for the quick screening of dyes on textile surfaces. sdinternational.com For definitive structural confirmation, tandem mass spectrometry (MS/MS) experiments are conducted. In MS/MS, a specific ion (the precursor ion) corresponding to the dye is selected and fragmented to produce a characteristic pattern of product ions, which serves as a molecular fingerprint. sdinternational.com
| Technique | Principle & Application | Information Obtained | Reference |
|---|---|---|---|
| LC-MS | Separates dye components from a mixture before ionization and mass analysis. Widely used for analyzing textile extracts. | Molecular Weight, Retention Time, Purity, Identification of Isomers/By-products. | prof-research.com |
| LC-MS/MS | Selects the dye's molecular ion and fragments it to generate a unique fragmentation pattern for structural confirmation. | Definitive Structural Elucidation, Molecular Fingerprint. | sdinternational.com |
| DART-MS | Rapid, direct analysis of solid samples with little or no preparation by desorbing and ionizing analytes at atmospheric pressure. | Fast Screening, Molecular Weight Confirmation. | sdinternational.comscientificlabs.com |
| HRMS (e.g., Q-TOF) | Provides highly accurate mass measurements, enabling the determination of the elemental composition. | Exact Mass, Molecular Formula. | google.com |
Chromatographic methods are fundamental for separating disperse dyes from synthesis reaction mixtures, commercial formulations, and textile extracts to assess purity and perform quantification. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. google.comaksci.com The analysis of disperse dyes often utilizes a reverse-phase HPLC setup with a C18 column. google.com A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water is typically employed to separate the nonionic dye molecules. google.com Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector, which also provides the absorption spectrum of the dye.
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable method for the analysis of disperse dyes. chembuyersguide.com It allows for the simultaneous analysis of multiple samples and is suitable for quantitative measurements. chembuyersguide.com For instance, a study on allergenic disperse dyes used a developing solvent system of toluene (B28343) and acetone (B3395972) (20:1 v/v) for separation on HPTLC plates. chembuyersguide.com The separated dye spots can be quantified using a densitometer. Both HPLC and HPTLC are referenced in standard methods for the analysis of dyes on consumer products. sigmaaldrich.com
| Method | Stationary Phase | Mobile Phase / Developing Solvent | Application | Reference |
|---|---|---|---|---|
| HPLC | Reverse-Phase C18 | Acetonitrile / Water (gradient) | Separation and quantification of dyes in standards and textile extracts. | google.com |
| HPTLC | Silica (B1680970) Gel Plate | Toluene : Acetone (20:1 v/v) | Quantitative analysis of allergenic disperse dyes on fabrics. | chembuyersguide.com |
Vibrational and electronic spectroscopy provide essential information about the molecular structure and chromophoric system of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the dye molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For a typical disperse dye, an FT-IR spectrum would reveal characteristic peaks for C-H stretching in aromatic rings, as well as vibrations from other groups like C=O or -NO2, if present. mdpi.com For example, analysis of a disperse dye encapsulated in a polymer showed characteristic peaks for C-H stretching (2930 and 2844 cm⁻¹) and C=O stretching (1723 cm⁻¹). mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the dye's chromophore, which is the part of the molecule responsible for its color. The absorption spectrum is characterized by one or more absorption maxima (λmax). The λmax value is a key property used for dye identification and quantification via the Beer-Lambert law. acs.org For example, the related azo dye Disperse Red 13 exhibits a λmax at 503 nm. acs.org
| Spectroscopic Technique | Parameter | Value | Information Provided | Reference |
|---|---|---|---|---|
| UV-Vis Spectroscopy | λmax | 503 nm | Characterizes the primary electronic transition of the chromophore. | acs.org |
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC))
Photophysical Properties and Excited State Dynamics of Disperse Red Systems
The interaction of light with disperse red dyes initiates a series of photophysical processes that are central to their function and behavior in various applications. These dynamics are often studied in "disperse red systems," using well-characterized dyes like Disperse Red 1 as models.
Many disperse red dyes are azo compounds, which are known for their ability to undergo photoisomerization. acs.org This process involves a reversible structural change between two geometric isomers, typically a more stable trans form and a less stable cis form, around the central -N=N- azo bond. rhhz.net The mechanism is initiated by the absorption of light, which promotes the molecule to an excited electronic state. biomers.net From this excited state, it can relax back to the ground state of either the trans or the cis isomer. biomers.net
The kinetics of this process have been studied in detail for model systems like Disperse Red 1. Upon photoexcitation, the conversion from the initial trans state to the cis state is extremely rapid. biomers.net The reverse reaction, the thermal cis-to-trans isomerization, can occur over a much longer timescale, with rates that are highly dependent on the surrounding environment, such as the polarity of the solvent or the rigidity of a polymer matrix. rhhz.netbiomers.net This reversible isomerization is the basis for applications in optical data storage and light-responsive materials. chembuyersguide.com
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. In disperse red systems, several quenching pathways can occur. Some disperse dyes, including Disperse Red 1, can act as "dark quenchers." mdpi.com They can accept energy from an excited fluorophore and dissipate it non-radiatively, often as heat.
Mechanisms and Kinetics of Photoisomerization (e.g., Cis-Trans Isomerization)
Quantum Chemical and Computational Approaches to Dye Behavior
Quantum chemical calculations offer a powerful lens through which the properties of dye molecules can be predicted and understood. These computational tools enable the investigation of electronic structures, conformational possibilities, and reactivity, which are fundamental to a dye's performance and characteristics.
Ab initio and, more commonly, Density Functional Theory (DFT) are cornerstone methods in computational chemistry for studying the electronic properties of molecules like disperse dyes. mdpi.comacs.org DFT, particularly with hybrid functionals such as B3LYP, has proven effective in optimizing the ground-state geometry of dye molecules and calculating their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org
The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. researchgate.net For dyes, this gap is fundamentally linked to the color; a smaller gap generally corresponds to absorption at longer wavelengths (a bathochromic or red shift). nih.gov For instance, studies on various azo disperse dyes show that modifications to the molecular structure, such as adding electron-donating or electron-withdrawing groups, can tune this energy gap and thus alter the color. nih.govmdpi.com
Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. acs.orgresearchgate.netnih.gov This method can predict the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption. acs.org For a fluorescent dye like this compound, TD-DFT calculations can help interpret its characteristic color and how its electronic structure gives rise to its fluorescence. mdpi.comosti.gov
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Azo Disperse Dyes Calculated via DFT Data is illustrative and based on typical values for analogous azo dye systems.
| Dye System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Analogous Azo Dye 1 | -6.15 | -2.85 | 3.30 |
| Analogous Azo Dye 2 | -5.98 | -3.10 | 2.88 |
| Analogous Azo Dye 3 | -6.24 | -2.90 | 3.34 researchgate.net |
While quantum chemical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD is used to study the conformational flexibility of a dye molecule and its interactions with its environment, such as a solvent or a polymer fiber. mdpi.com
For this compound, MD simulations can model its behavior in an aqueous dyebath and, more importantly, its interaction with polyester (B1180765) fibers. The dyeing of polyester occurs through the diffusion of individual, non-ionic dye molecules from the water into the amorphous regions of the hydrophobic polymer. semanticscholar.orgmdpi.com MD simulations can elucidate the intermolecular forces governing this process, including van der Waals forces and potential hydrogen bonds between the dye and the ester groups of the polyester chain. semanticscholar.org
Conformational analysis through MD can reveal the most stable shapes the dye molecule adopts. The planarity or twisting of the molecular structure can significantly affect its spectroscopic properties and its ability to pack efficiently within the polymer matrix, which influences fastness properties. nih.gov By simulating the dye-polymer system, researchers can analyze the binding energy and preferred orientation of the dye within the fiber, providing a molecular-level understanding of dyeing performance.
Computational methods are adept at predicting various spectroscopic features and chemical reactivity parameters. As mentioned, TD-DFT is the primary tool for predicting UV-Visible absorption spectra. researchgate.netacs.org Furthermore, by calculating vibrational frequencies, it is possible to predict and help assign peaks in Infrared (IR) and Raman spectra, which serve as molecular fingerprints. acs.org For a fluorescent molecule, computational approaches can also investigate the properties of the first excited state to understand the emission process. researchgate.netosti.gov
Global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to predict the chemical behavior of a dye. researchgate.net These indices provide a quantitative measure of different aspects of reactivity.
Key reactivity indices include:
Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to change in electron distribution. A harder molecule has a larger energy gap.
Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it relates to the escaping tendency of electrons.
Electronegativity (χ): The negative of the chemical potential (-μ), it describes the power of an atom or group to attract electrons.
Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the energy lowering of a molecule when it accepts electrons. This is particularly relevant for understanding interactions with nucleophilic sites on a fiber. osti.gov
These theoretical indices help in comparing the stability and reactivity of different dye structures, aiding in the rational design of new dyes with improved properties like lightfastness, where photo-oxidation or reduction is the primary degradation pathway. ifatcc.org
Table 2: Illustrative Reactivity Indices for a Disperse Dye Analog Calculated values are representative and derived from literature on similar dye systems.
| Parameter | Formula | Illustrative Value |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.67 eV researchgate.net |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.57 eV researchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) | 6.22 eV |
Mechanisms of Dye Substrate Interaction and Diffusion Kinetics in Dyeing Processes
Fundamental Theories Governing Dye Sorption and Transport Phenomena
The uptake of Disperse Red 362 by a polymer fiber involves the transport of dye molecules from the aqueous dyebath to the fiber surface, followed by diffusion into the polymer matrix. Several theories and models have been developed to describe these phenomena.
Pore Diffusion Models and Free-Volume Theory in Polymer-Dye Systems
The movement of dye molecules within a polymer substrate can be conceptualized through two primary models: the pore diffusion model and the free-volume theory.
The pore diffusion model posits that the polymer contains a network of microscopic pores or channels filled with the dye liquor. Dye molecules are thought to diffuse through these solvent-filled canals to reach dyeing sites within the fiber. niscpr.res.inslideshare.net
In contrast, the free-volume theory is more widely accepted for the dyeing of synthetic fibers like polyester (B1180765) with disperse dyes. niscpr.res.inresearchgate.net This theory suggests that a polymer is composed of the volume occupied by its molecular chains and an unoccupied "free volume." researchgate.net This free volume provides the necessary space for the segmental motion of polymer chains and the diffusion of small molecules like dyes. niscpr.res.inresearchgate.net The rate of diffusion is directly related to the size and distribution of this free volume. researchgate.net An increase in temperature enhances the segmental motion of the polymer chains, which in turn increases the free volume and facilitates faster dye diffusion. niscpr.res.in The solvent in the dyebath acts as a carrier, transporting the dye to the fiber surface, and can also function as a plasticizer, lowering the activation energy required for diffusion. niscpr.res.in
Adsorption Isotherm Models for Dye-Substrate Equilibrium
Adsorption isotherms are mathematical models that describe the distribution of dye molecules between the liquid phase (dyebath) and the solid phase (fiber) at equilibrium. These models provide insights into the adsorption mechanism and the maximum adsorption capacity of the substrate. Several isotherm models are commonly used to analyze dyeing processes. dergipark.org.trdeswater.com
Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. dergipark.org.trdeswater.comresearchgate.net It is often indicative of chemisorption. The Langmuir model is frequently found to be a good fit for the adsorption of disperse dyes onto polyester, suggesting a specific interaction between the dye and the fiber. deswater.comresearchgate.netusm.my
Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. dergipark.org.trresearchgate.net It suggests that the adsorption energy is not constant across the adsorbent surface. In some cases, the Freundlich model has been shown to effectively simulate the isothermal adsorption of disperse dyes on polyester. researchgate.net
Temkin Isotherm: This model takes into account the interactions between the adsorbate and the adsorbent. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. deswater.comusm.my
Dubinin–Radushkevich (D-R) Isotherm: This model is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface. deswater.comresearchgate.net It is particularly useful for distinguishing between physical and chemical adsorption based on the mean free energy of adsorption. deswater.com
Brunauer-Emmett-Teller (BET) Isotherm: While more commonly used for gas-solid adsorption to determine surface area, the BET model can also be applied to liquid-phase adsorption. It extends the Langmuir theory to multilayer adsorption on a heterogeneous surface.
The suitability of each model for describing the adsorption of this compound depends on the specific dyeing system, including the type of fiber, temperature, and other process conditions.
Kinetic and Thermodynamic Parameters of Disperse Dyeing Processes
The study of dyeing kinetics and thermodynamics provides quantitative data on the rate of dye uptake and the energy changes associated with the process, which are essential for process control and optimization.
Determination of Dyeing Rate Constants and Activation Energies
The dyeing rate constant (k) is a measure of how quickly the dyeing process reaches equilibrium. It can be determined by monitoring the concentration of dye in the dyebath over time. upc.edu Generally, the dyeing rate constant increases with temperature, as higher temperatures provide more energy for dye molecules to overcome the diffusion barrier. upc.edu
The activation energy (Ea) represents the minimum energy required for the dye molecules to diffuse into the fiber. It can be calculated from the dyeing rate constants at different temperatures using the Arrhenius equation. Activation energies for disperse dyeing of polyester typically range from 20-40 kcal/mol, indicating that temperature has a significant influence on the process. researchgate.netupc.edu
Evaluation of Entropy and Enthalpy Changes in Dyeing Systems
Thermodynamic parameters such as enthalpy and entropy changes provide insight into the spontaneity and nature of the dyeing process.
Enthalpy Change (ΔH°): This parameter indicates whether the dyeing process is exothermic (releases heat) or endothermic (absorbs heat). hilarispublisher.com For many disperse dyeing systems, the process is found to be endothermic, meaning that an increase in temperature favors dye uptake. usm.my A higher enthalpy of activation suggests a greater release of energy during the absorption of the dye by the polyester. upc.edu
The standard affinity (Δμ°), which is the change in free energy when one mole of dye is transferred from its standard state in solution to its standard state in the fiber, can also be calculated. hilarispublisher.com A negative value for the change in Gibbs free energy (ΔG°) indicates that the dyeing process is spontaneous. usm.myresearchgate.net
Application of Pseudo-First-Order and Pseudo-Second-Order Kinetic Models to Dye Uptake
To further elucidate the mechanism of dye adsorption, kinetic models are applied to the experimental data of dye uptake over time.
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied adsorption sites. rsc.org It suggests that the adsorption process is controlled by diffusion through a boundary layer. rsc.org
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and the adsorbate. rsc.org It often provides a better fit for the kinetic data of disperse dyeing on polyester, suggesting that the adsorption process is complex and may involve chemical interactions. dergipark.org.trjmaterenvironsci.comscirp.orgache.org.rs The pseudo-second-order model's ability to accurately describe the entire range of contact times in many dyeing systems makes it a valuable tool for process analysis. ache.org.rs
Influence of Process Variables on Dye-Fiber Interaction Dynamics
Temperature Dependence of Dyeing Rate and Saturation Levels
Temperature is arguably the most dominant factor in the dyeing of polyester with this compound. As a medium-energy disperse dye, it requires high temperatures to achieve effective diffusion and fixation within the compact and crystalline structure of polyester fibers. colorfuldyes.com The standard industrial practice involves high-temperature (HT) dyeing at approximately 130°C under pressure. colorfuldyes.comslideshare.net
The profound effect of temperature is twofold:
Increased Dye Molecule Energy: As the temperature rises, the kinetic energy of the dye molecules in the bath increases, leading to a faster rate of diffusion towards the fiber surface. colorfuldyes.com
Fiber Structure Modification: More importantly, high temperatures cause the polyester fiber to swell. colourinn.in Specifically, the temperature must exceed the fiber's glass transition temperature (Tg), which is around 80-90°C. Above Tg, the molecular chains in the amorphous regions of the polymer become more mobile, creating transient voids or "gaps." This structural relaxation increases the free volume within the fiber, allowing the dye molecules to penetrate from the surface into the fiber's interior. colorfuldyes.com
The dyeing rate is thus highly dependent on temperature. The process typically involves a controlled heating ramp (e.g., 1-2°C per minute) to the target temperature of 130-135°C, where it is held for 30-60 minutes to allow for diffusion and leveling, ensuring a uniform shade. google.comchina-dyestuff.com Below 100°C, the dyeing rate is extremely slow, and the final dye uptake is minimal. As the temperature increases towards 130°C, both the rate of dyeing and the saturation level (the maximum amount of dye the fiber can hold) increase significantly.
Effect of Temperature on Polyester Dyeing with Disperse Dyes
| Temperature Range (°C) | State of Polyester Fiber | Dye Diffusion Rate | Resulting Shade Depth |
|---|---|---|---|
| 25 - 80 | Glassy state, rigid structure, low chain mobility. | Extremely low to negligible. | Minimal surface staining, no practical dyeing. |
| 80 - 100 | Approaching/exceeding glass transition (Tg). Amorphous regions begin to soften. | Slow. Dyeing is possible but inefficient without carriers. | Very pale to pale shades. |
| 100 - 120 | Rubbery state, increased segmental motion. | Moderate. Rate increases significantly with temperature. | Medium shades achievable. |
| 120 - 135 | High segmental mobility, significant free volume. | High. Optimal for rapid diffusion and leveling. colorfuldyes.com | Deep shades and full saturation can be achieved. upc.educolorfuldyes.com |
Mechanistic Action of Auxiliary Agents and Microemulsion Systems on Dye Diffusion
To facilitate the dyeing of hydrophobic polyester fibers in an aqueous medium, a variety of chemical auxiliaries are essential. Their primary roles are to stabilize the dye dispersion and to enhance the diffusion of dye molecules into the fiber.
Dispersing Agents: this compound, like all disperse dyes, is nearly insoluble in water. slideshare.net To prevent the fine dye particles from clumping together (agglomerating) in the dyebath, dispersing agents are used. ayshzj.com These are typically anionic surfactants that adsorb onto the surface of the dye particles, creating a negative charge that causes mutual repulsion, thus maintaining a stable and uniform dispersion. inflibnet.ac.in This ensures an even application of the dye to the fiber surface. ayshzj.com
Carriers (Swelling Agents): To achieve dyeing at lower temperatures (around 100°C) or to accelerate dyeing at higher temperatures, carriers can be employed. These are organic compounds that act as fiber-swelling agents. inflibnet.ac.in They function by reducing the fiber's glass transition temperature and plasticizing the polymer chains, effectively opening up the fiber structure to allow for easier dye penetration. rsc.orgsemanticscholar.org They also improve the solubility of the dye in the bath, increasing the rate of adsorption. rsc.org
Microemulsion Systems: An advanced approach involves using microemulsions. These are thermodynamically stable, transparent dispersions of water, a co-solvent (like n-butyl acetate), and a surfactant system. upc.edu In this system, the disperse dye is partitioned within micro-droplets of the co-solvent. These tiny particles facilitate the transport of the dye to the fiber surface. upc.edu Research on similar disperse dyes has shown that using microemulsions with non-toxic, bio-based auxiliaries (such as o-vanillin or coumarin) can achieve high dye exhaustion and color strength at lower temperatures (e.g., 95-100°C), comparable to conventional high-temperature dyeing. upc.edumdpi.com This approach is favorable from both an economic and environmental perspective. upc.edu The auxiliary in this system acts to facilitate the transport of the dye into the fiber, and once inside, it can lead to higher absorption levels. mdpi.com
Advanced Characterization of Dye-Fiber Interfaces
To understand the results of the dyeing process at a microscopic and molecular level, advanced characterization techniques are employed. These methods allow for the visualization of dye penetration and the analysis of the forces holding the dye molecules within the fiber matrix.
Spectroscopic Probes for Analyzing Intermolecular Binding Modes
Once this compound molecules have diffused into the amorphous regions of the polyester fiber, they are held in place primarily by non-ionic, intermolecular forces. These include weak van der Waals forces and potentially hydrogen bonds between the dye molecules and the ester groups of the polyester. slideshare.net Spectroscopic techniques are invaluable for probing these interactions.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the chemical functional groups present in a sample. By comparing the FTIR spectra of the undyed polyester, the pure this compound dye, and the dyed fabric, researchers can confirm the presence of the dye within the fiber. Subtle shifts in the characteristic absorption peaks of the polyester's carbonyl group (C=O) or the dye's functional groups (e.g., N-H, C=O) can indicate intermolecular interactions, such as hydrogen bonding. researchgate.netrsc.org The presence of the dye's characteristic peaks in the spectrum of the washed dyed fabric serves as direct evidence of its successful fixation. researchgate.net
UV-Visible Reflectance Spectroscopy: This technique is used to quantify the color strength (K/S value) on the dyed fabric, providing a direct measure of the dye uptake. By measuring the light reflected from the fabric surface across the visible spectrum, one can determine the dyeing efficiency and compare the outcomes of different process variables. upc.edu
Summary of Spectroscopic Techniques for Dye-Fiber Analysis
| Technique | Information Provided | Application in this compound Dyeing |
|---|---|---|
| FTIR Spectroscopy | Identification of functional groups; detection of intermolecular hydrogen bonds. rsc.org | Confirms the presence of the dye in the fiber and provides evidence of dye-fiber interactions. researchgate.net |
| UV-Visible Spectroscopy | Measures dye concentration in solution (exhaustion) and on fabric (color strength). | Quantifies the effects of pH, temperature, and auxiliaries on dye uptake. upc.edu |
| Mass Spectrometry (e.g., DART-MS) | Directly identifies the chemical structure of the dye on a single fiber. nih.gov | Confirms the presence of this compound and can detect mixtures of dyes on the fabric. nih.gov |
Environmental Remediation Strategies and Degradation Pathways of Disperse Red 362
Advanced Oxidation Processes (AOPs) for Disperse Dye Decomposition
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). nih.gov These powerful oxidizing agents can non-selectively degrade a wide range of organic pollutants, including disperse dyes, into simpler, less harmful compounds, and can ultimately lead to complete mineralization into carbon dioxide and water. nih.govnih.gov
Photocatalysis has emerged as a promising and environmentally friendly technology for the degradation of organic dyes. nih.gov This process utilizes a semiconductor photocatalyst, which, upon absorption of light energy equal to or greater than its bandgap, generates electron-hole pairs. nih.govresearchgate.net These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS) that drive the degradation of the dye molecules. nih.gov The degradation of azo dyes, a class to which many disperse dyes belong, often follows pseudo-first-order kinetics. jwent.netnih.gov
The general mechanism of photocatalytic degradation involves several steps:
Absorption of photons by the photocatalyst, leading to the formation of electron-hole pairs (e⁻/h⁺). researchgate.net
Reaction of holes (h⁺) with water molecules or hydroxide (B78521) ions to form hydroxyl radicals (•OH). nih.gov
Reaction of electrons (e⁻) with dissolved oxygen to produce superoxide (B77818) radical anions (O₂•⁻). nih.gov
Attack of these highly reactive species on the dye molecules adsorbed on the catalyst surface, leading to their fragmentation and degradation. researchgate.net
The primary drivers of photocatalytic degradation are Reactive Oxygen Species (ROS), including hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). nih.govmdpi.com The generation of these species is a critical step in the decomposition of dye molecules. nih.gov Hydroxyl radicals, with their high oxidation potential, are particularly effective in breaking down complex organic structures. scholarsresearchlibrary.com Studies have confirmed that superoxide radicals and holes (h⁺) are also key contributors to the photocatalytic degradation process. mdpi.com The specific contribution of each ROS can be evaluated using scavenger experiments, which help to identify the dominant reactive species in the degradation of a particular dye. mdpi.com
Research into novel photocatalytic materials aims to enhance the efficiency of dye degradation by improving light absorption, charge separation, and surface area.
Metal Oxides: Metal oxides such as Titanium dioxide (TiO₂) and Zinc oxide (ZnO) are widely studied photocatalysts due to their low cost, chemical stability, and non-toxic nature. nih.govnih.govuvic.ca These materials, however, are typically activated by UV light due to their wide bandgaps. mdpi.com To overcome this limitation, researchers are exploring various modifications, including doping with other metals or creating composite materials to enhance visible light activity. nih.govnih.gov For instance, bimetallic photocatalysts like Cu-Ni/TiO₂ have shown improved performance in degrading azo dyes under visible light. nih.gov Other metal oxides like tin oxide (SnO₂) and cerium oxide (CeO₂) have also demonstrated photocatalytic activity. scholarsresearchlibrary.comresearchgate.net
Covalent Organic Frameworks (COFs): Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. mdpi.comacs.org Their tunable porosity and the ability to incorporate photoactive building blocks make them promising candidates for photocatalysis. mdpi.com COFs can be designed to absorb light and generate electron-hole pairs, initiating the degradation process. mdpi.com The porous nature of COFs facilitates the diffusion of dye molecules to the active sites, enhancing the degradation efficiency. mdpi.com Studies have shown that COFs, such as those based on porphyrin, can effectively degrade dyes like Methylene Blue and Congo Red through the generation of hydroxyl radicals, superoxide radicals, and holes. mdpi.com
Table 1: Performance of Various Photocatalytic Materials in Dye Degradation This table provides an overview of the efficiency of different photocatalysts in degrading various dyes, including those with similar structures to Disperse Red 362.
Electrochemical methods, particularly electrocoagulation (EC), offer an effective alternative for treating textile wastewater containing disperse dyes. jecst.org In the EC process, sacrificial anodes, typically made of aluminum (Al) or iron (Fe), are used to generate coagulant species in-situ. jecst.orgresearchgate.net The process involves the following key steps:
Oxidation of the anode material to produce metal ions (e.g., Al³⁺ or Fe²⁺/Fe³⁺).
These metal ions hydrolyze to form various monomeric and polymeric hydroxyl complexes.
These complexes act as coagulants, destabilizing and aggregating the dispersed dye particles.
Simultaneously, at the cathode, water is reduced to produce hydrogen gas and hydroxide ions, which can also contribute to the coagulation process.
Studies have shown that electrocoagulation can achieve high decolorization efficiency for disperse dyebaths. jecst.org The hydrophobic nature of disperse dyes makes them particularly amenable to removal by this method. jecst.org For instance, in the treatment of a synthetic dyebath containing this compound, both aluminum and iron electrodes were effective, with operational parameters such as current density and pH influencing the removal efficiency. jecst.orgresearchgate.net
The Fenton process is a classic AOP that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.govsci-hub.se The reaction is typically carried out under acidic conditions (pH 2-3). sci-hub.se The fundamental reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated hydroxyl radicals then oxidize the organic dye molecules. nih.gov Fenton-like processes may use other iron forms or catalysts to activate H₂O₂. researchgate.net For example, nano-iron modified goldmine waste has been investigated as a heterogeneous catalyst, showing higher degradation efficiency for a disperse orange dye compared to the conventional homogeneous Fenton process. researchgate.net The photo-Fenton process, which combines Fenton's reagent with UV-visible light, can further enhance the degradation rate by photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing more hydroxyl radicals. nih.gov
Table 2: Efficacy of Fenton and Fenton-like Processes on Disperse Dyes This table summarizes findings on the degradation of various disperse dyes using Fenton and related technologies.
Ozonation is another powerful AOP that utilizes ozone (O₃), a strong oxidizing agent, to break down dye molecules. uludag.edu.tr Ozone can directly react with the chromophoric groups of the dye, leading to decolorization. uludag.edu.tr It can also decompose in water to form hydroxyl radicals, initiating indirect oxidation pathways. Ozonation has been reported as an effective method for the decolorization of disperse dyes. uludag.edu.tr
Combining ozonation with other processes can lead to synergistic effects. For example, ozonation has been successfully used as an after-clearing step in the polyester (B1180765) dyeing process, simultaneously decolorizing the dyebath effluent. uludag.edu.tr This combined approach not only improves wash fastness but also reduces water, energy, and time consumption, thereby lowering the environmental impact of the dyeing process. uludag.edu.tr
Characterization of Reactive Oxygen Species (ROS) Generation and Contribution
Fenton and Fenton-like Processes for Dye Mineralization
Adsorption-Based Removal Mechanisms for Disperse Dyes
Adsorption has been widely recognized as a highly efficient, cost-effective, and versatile method for removing dyes from wastewater. rsc.org Its effectiveness stems from the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org Various materials, including activated carbon, biochar, natural clays (B1170129), and chitosan (B1678972) derivatives, have been investigated for their potential to remove disperse dyes like this compound from aqueous solutions. mdpi.comrsc.orgopen.ac.uk
Mechanism of Adsorption on Diverse Sorbent Materials (e.g., Activated Carbon, Biochar, Natural Clays, Chitosan Derivatives)
The adsorption of disperse dyes onto various sorbent materials is governed by a combination of physical and chemical interactions, including electrostatic attraction, ion exchange, surface complexation, and π–π interactions. rsc.orgrsc.org The specific mechanism depends on the properties of both the dye molecule and the adsorbent material.
Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic pollutants, including dyes. rsc.org The primary mechanism for dye adsorption onto activated carbon is often physisorption, driven by van der Waals forces. rsc.org For disperse dyes, which have limited water solubility, the hydrophobic nature of the carbon surface also plays a significant role in the adsorption process. In some cases, π-π interactions between the aromatic rings of the dye and the carbon surface can also contribute to adsorption. open.ac.uk
Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a cost-effective alternative to activated carbon. Its adsorption capacity is attributed to its porous structure and the presence of various functional groups on its surface. The adsorption of dyes onto biochar can occur through mechanisms similar to activated carbon, including physisorption and π-π interactions. open.ac.uk A study on the degradation of a disperse red dye using a rhizosphere bacterial consortium was enhanced by the presence of biochar, which likely facilitated the adsorption of the dye, making it more available for microbial degradation. hspublishing.org
Natural Clays: Natural clays, such as montmorillonite (B579905) and bentonite, are layered aluminosilicate (B74896) minerals with a high cation exchange capacity. mdpi.com The adsorption of anionic dyes onto natural clays is often limited due to the negatively charged surface of the clay. However, the adsorption of certain disperse dyes can occur through mechanisms like hydrogen bonding and van der Waals forces. The efficiency of dye removal by natural clays can be significantly improved through modification.
Chitosan Derivatives: Chitosan, a biopolymer derived from chitin, possesses amino and hydroxyl groups that make it an effective adsorbent for various pollutants, including dyes. mdpi.commdpi.com The primary mechanism for the adsorption of anionic dyes onto chitosan is electrostatic attraction between the negatively charged dye molecules and the protonated amino groups on the chitosan surface. mdpi.com The degree of deacetylation of chitosan plays a crucial role, with a higher degree of deacetylation leading to a higher adsorption capacity. mdpi.com The physical form of chitosan, such as hydrogel granules, has also been shown to significantly influence its adsorption capacity. mdpi.com
Table 1: Adsorption Mechanisms of Disperse Dyes on Various Sorbents
| Sorbent Material | Primary Adsorption Mechanisms | Key Factors Influencing Adsorption |
|---|---|---|
| Activated Carbon | Physisorption, π-π interactions, hydrophobic interactions. rsc.orgopen.ac.uk | Surface area, pore size distribution, surface chemistry. rsc.org |
| Biochar | Physisorption, π-π interactions, hydrogen bonding. open.ac.uk | Pyrolysis temperature, feedstock, surface functional groups. |
| Natural Clays | Hydrogen bonding, van der Waals forces. | Cation exchange capacity, surface charge, modification. |
| Chitosan Derivatives | Electrostatic attraction, hydrogen bonding, ion exchange. mdpi.commdpi.com | Degree of deacetylation, pH of the solution, particle size. mdpi.com |
Surface Chemistry and Modification of Adsorbents for Enhanced Dye Affinity
The surface chemistry of an adsorbent plays a pivotal role in its ability to remove dyes from wastewater. Modifying the surface of adsorbents can significantly enhance their affinity for specific dyes by altering their physical and chemical properties, such as surface area, porosity, and the presence of functional groups. rsc.org
Acid Treatment: Treating adsorbents like activated carbon with acids such as nitric acid can introduce oxygen-containing functional groups (e.g., carboxyl, hydroxyl) onto the surface. researchgate.net This modification can increase the electrostatic attraction between the adsorbent and dye molecules. researchgate.net For instance, nitric acid-modified activated carbon showed enhanced removal of C.I. Disperse Red 60. researchgate.net
Alkali Treatment: Alkali treatment, for example with sodium hydroxide, can increase the pore volume and surface area of adsorbents like activated carbon. rsc.org This is achieved by reducing the oxygen-containing functional groups on the surface. rsc.org
Surfactant Modification: Modifying clays with cationic surfactants can improve their capacity to adsorb anionic dyes. The surfactant molecules form a layer on the clay surface, creating a more favorable environment for dye adsorption through hydrophobic and electrostatic interactions.
Polymer and Biopolymer Coating: Coating adsorbents with polymers or biopolymers like chitosan can introduce new functional groups and enhance adsorption capacity. mdpi.com For example, modifying lignocellulosic materials with chitosan has been shown to significantly increase the adsorption of anionic dyes. mdpi.com
Impregnation: The impregnation of adsorbents with chemical substances like metals or carbonates can improve their stability, adsorption ability, and potential for regeneration. rsc.org
Investigation of Competitive Adsorption Phenomena in Multi-Component Effluents
Industrial wastewater often contains a mixture of different dyes and other organic pollutants, leading to competitive adsorption for the active sites on an adsorbent. researchgate.net Understanding these competitive interactions is crucial for designing effective treatment processes for real-world applications.
In a multi-component system, the presence of one dye can inhibit the adsorption of another. This is because different dye molecules will compete for the limited number of available adsorption sites on the adsorbent surface. The extent of competition depends on several factors, including the relative concentrations of the dyes, their molecular size, their affinity for the adsorbent, and the properties of the adsorbent itself.
For example, in a study on the competitive adsorption of dye metanil yellow and RB15 on chitosan beads, it was observed that the adsorption of one dye was reduced in the presence of the other. researchgate.net The initial concentration of the dyes plays a significant role in competitive adsorption. ceon.rs At lower concentrations, there may be sufficient active sites for all dye molecules, but as the concentration increases, competition becomes more pronounced. ceon.rs
Bioremediation and Enzymatic Degradation Pathways of this compound
Bioremediation offers an environmentally friendly and cost-effective approach to treating dye-contaminated wastewater. nih.gov This process utilizes the metabolic potential of microorganisms, such as bacteria and fungi, to decolorize and degrade dye molecules. mdpi.com
Microbial Decolorization and Biodegradation by Bacterial and Fungal Strains
Various bacterial and fungal strains have demonstrated the ability to decolorize and degrade azo dyes like Disperse Red. hspublishing.orgrsc.orgresearchgate.net
Bacterial Degradation: A study investigating the degradation of a disperse red dye utilized a consortium of rhizosphere bacteria, including Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii. hspublishing.org The study found that the degradation efficiency was dependent on glucose concentration and alternating anaerobic-aerobic conditions, achieving up to 98.47% decolorization. hspublishing.org The initial step in bacterial degradation of azo dyes is often the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases. nih.gov
Fungal Degradation: Fungi, particularly white-rot fungi, are known for their ability to produce powerful extracellular enzymes that can degrade a wide range of organic pollutants, including dyes. nih.govekb.eg A consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK was able to decolorize Disperse Red 3B by 98.09%. nih.govrsc.org The degradation was attributed to the action of ligninolytic enzymes. rsc.org Several Aspergillus strains, including A. flavus, A. fumigatus, A. niger, and A. terreus, have been shown to effectively decolorize various azo dyes. researchgate.net
Table 2: Microbial Strains Involved in Disperse Red Degradation
| Microorganism Type | Strain(s) | Dye | Decolorization Efficiency | Reference |
|---|---|---|---|---|
| Bacteria | Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, Citrobacter freundii | Disperse Red | 98.47% | hspublishing.org |
| Fungi & Algae | Aspergillus sp. XJ-2 and Chlorella sorokiniana XJK | Disperse Red 3B | 98.09% | nih.govrsc.org |
| Fungi | Aspergillus flavus, A. fumigatus, A. niger, A. terreus | Disperse Red 1 | >86% | researchgate.net |
Enzymatic Mechanisms of Dye Cleavage (e.g., Ligninolytic Enzymes, Azoreductases)
The microbial degradation of azo dyes is primarily an enzymatic process. Two main groups of enzymes are involved: azoreductases and ligninolytic enzymes.
Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond, which is the initial and often rate-limiting step in the degradation of azo dyes. nih.govigi-global.com This reaction breaks the chromophore of the dye, leading to decolorization. Azoreductases typically require cofactors like NADH or NADPH as electron donors. researchgate.net
Ligninolytic Enzymes: White-rot fungi produce a suite of powerful oxidative enzymes, collectively known as ligninolytic enzymes, which include laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). nih.govresearchgate.net These enzymes have a broad substrate specificity and can degrade a wide variety of complex organic compounds, including dyes. nih.govresearchgate.net
Laccase is a multi-copper oxidase that catalyzes the one-electron oxidation of various phenolic and non-phenolic compounds. nih.gov
Manganese Peroxidase (MnP) is a heme-containing enzyme that oxidizes Mn²⁺ to Mn³⁺, which in turn can oxidize a range of phenolic substrates. nih.gov
Lignin Peroxidase (LiP) is another heme-containing peroxidase that can directly oxidize non-phenolic aromatic compounds. nih.gov
In the degradation of Disperse Red 3B by a fungal-algal consortium, both lignin peroxidase and manganese peroxidase activities were detected, indicating their role in the dye's breakdown. rsc.org
Despite a comprehensive search for scientific literature, detailed research findings specifically concerning the environmental remediation, degradation pathways, and advanced analytical methodologies for the chemical compound this compound are not available.
The provided outline requires in-depth, scientifically accurate content for several highly specific topics, including phytoremediation, biodegradation metabolites, and specific analytical techniques. However, the existing body of public-domain research focuses on other, more widely studied disperse dyes (such as Disperse Red 1, Disperse Red 60, and Disperse Red 167) or provides only general information about the broader class of azo or disperse dyes.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline while focusing solely on this compound. The specific data required to populate the requested sections and subsections for this particular compound are not present in the available search results.
Emerging Applications and Functional Material Integration of Disperse Red 362
Development of Smart and Responsive Textile Systems
Humidity-Driven Color Switching Mechanisms in Dye-Polymer Composites
There is no specific research found that investigates the use of Disperse Red 362 in humidity-driven color switching mechanisms. While the concept of creating textiles that change color in response to moisture is an active area of research, studies detailing the incorporation and performance of this compound in such systems are absent from the reviewed literature. The interaction between this compound and various polymers under changing humidity conditions, which would be crucial for developing such a technology, has not been a subject of published scientific inquiry.
Photoreponsive Materials for Optical Memory and Sensory Applications
Similarly, the exploration of this compound for its photoresponsive properties in applications like optical memory or sensory materials is not documented in available research. Photochromic dyes, which change color upon exposure to light, are a key component of such technologies. While related compounds like Disperse Red 1 have been studied for these purposes, there is no evidence to suggest that this compound possesses or has been investigated for similar photoresponsive behaviors.
Integration into Advanced Composite Materials
Incorporation of this compound into Functional Nanostructures
The integration of dyes into nanostructures to create functional materials is a burgeoning field. However, there are no specific studies on the incorporation of this compound into functional nanostructures such as nanoparticles or nanofibers to enhance or impart new properties. Research in this area for other dyes often focuses on improving thermal stability, lightfastness, or creating novel sensory capabilities, but such investigations have not been extended to this compound according to available data.
Surface Engineering for Tailored Dye Performance within Specific Matrices
Surface engineering of dyes can be employed to improve their compatibility and performance within various material matrices. There is no specific literature available on the surface modification or engineering of this compound for tailored performance in advanced composite materials. Such research would be essential to optimize its dispersion and interaction within a polymer matrix to potentially unlock new functionalities.
Interdisciplinary Research in Disperse Dye Chemistry
Interdisciplinary research, which often drives innovation by combining insights from different scientific fields, does not prominently feature this compound in the context of advanced materials or smart technologies. The current body of research remains largely within the traditional confines of textile and dye chemistry, focusing on its application and performance in dyeing processes.
Molecular Interaction Studies with Biological Macromolecules (e.g., Proteins, DNA) for Mechanistic Insights into Binding
The interaction of this compound, a fluorescent monoazo disperse dye, with biological macromolecules such as proteins and DNA is a critical area of study, particularly given its application in biomedical contexts for fluorescence labeling and potentially in pharmaceutical formulations. While specific, in-depth mechanistic studies exclusively on this compound are not extensively documented in publicly available research, the binding mechanisms can be inferred from the broader class of azo and disperse dyes.
The binding of disperse dyes to proteins, such as serum albumin, is typically governed by a combination of non-covalent interactions. These interactions are crucial for understanding the transport and disposition of the dye within biological systems. The primary forces at play are:
Hydrophobic Interactions: As disperse dyes are sparingly soluble in water, their non-polar aromatic structures are naturally drawn to the hydrophobic pockets within protein structures, such as the subdomains of bovine serum albumin (BSA). This interaction is a key driving force for the formation of dye-protein complexes.
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules and are significant in the binding of dye molecules to the amino acid residues within the protein's binding sites.
Hydrogen Bonding: The presence of functional groups capable of acting as hydrogen bond donors or acceptors on the dye molecule can lead to the formation of hydrogen bonds with appropriate residues on the protein, further stabilizing the complex.
Studies on analogous azo dyes have utilized various spectroscopic techniques to elucidate these binding mechanisms. Fluorescence quenching assays, for instance, can determine binding constants and the number of binding sites, while circular dichroism (CD) spectroscopy can reveal conformational changes in the protein upon dye binding.
The interaction of azo dyes with DNA is of significant interest due to the potential for genotoxicity. The binding can occur through several modes:
Intercalation: Planar aromatic dye molecules can insert themselves between the base pairs of the DNA double helix.
Groove Binding: Dyes can bind to the minor or major grooves of the DNA helix, often stabilized by hydrogen bonds and van der Waals forces.
Electrostatic Interactions: Cationic dyes can interact with the negatively charged phosphate (B84403) backbone of DNA.
For Disperse Red 1, a related azo disperse dye, studies have indicated that its interaction with calf thymus DNA can lead to conformational changes and damage to the double helix, as observed through hypochromic and hyperchromic effects in UV-Vis spectroscopy. This suggests that azo dyes can indeed interact directly with DNA, a consideration for any biomedical application of this compound.
Table 1: Key Molecular Interactions of Azo Disperse Dyes with Biological Macromolecules
| Interacting Macromolecule | Primary Binding Forces/Mechanisms | Key Findings from Analogous Dyes |
| Proteins (e.g., BSA) | Hydrophobic Interactions, Van der Waals Forces, Hydrogen Bonding | Formation of stable dye-protein complexes, often leading to fluorescence quenching and conformational changes in the protein. |
| DNA | Intercalation, Groove Binding, Electrostatic Interactions | Potential for genotoxicity through direct binding, causing conformational changes and damage to the DNA double helix. |
Development of UV-Protective Materials Utilizing Dye Photoprotective Properties
The integration of dyes into textile materials to impart UV protection is a well-established strategy. Azo disperse dyes, including by extension this compound, are known to contribute to the UV-protective properties of fabrics due to their inherent ability to absorb ultraviolet radiation. This photoprotective property is a direct consequence of the dye's chemical structure.
The mechanism of UV protection by azo dyes involves the absorption of high-energy UV photons, which excites the dye's electrons to higher energy states. This energy is then dissipated through non-harmful pathways, such as vibrational relaxation (heat), preventing the UV radiation from reaching the skin or degrading the textile polymer. The effectiveness of a dye as a UV absorber is dependent on several factors:
Chemical Structure: The presence of conjugated systems, such as the azo group (-N=N-) and aromatic rings in this compound, is fundamental to its ability to absorb UV radiation.
Dye Concentration: Higher concentrations of the dye on the fabric generally lead to greater UV absorption and a higher Ultraviolet Protection Factor (UPF).
Molar Extinction Coefficient: Dyes with a high molar extinction coefficient in the UV range are more effective UV absorbers.
Fabrics dyed with disperse dyes can achieve significant UPF ratings, often categorized as "very good" to "excellent." For example, studies on polyester (B1180765) fabrics dyed with other disperse dyes have shown a substantial increase in UPF values compared to undyed fabric. The addition of nanoparticles, such as TiO2, in conjunction with disperse dyes can further enhance the UV-blocking capabilities of the material.
Table 2: Factors Influencing the UV-Protective Performance of Disperse Dyes in Textiles
| Factor | Influence on UV Protection |
| Dye Structure | The conjugated aromatic system of azo dyes allows for the absorption of UV radiation. |
| Dye Concentration | Higher dye concentration on the fabric leads to increased UPF values. |
| Fabric Type | The type of fiber and fabric construction can influence the overall UV protection. |
| Additives | The inclusion of UV absorbers or nanoparticles like TiO2 can synergistically improve UPF ratings. |
| Photostability | The dye's resistance to degradation from UV exposure determines the durability of the protection. |
Future Research Directions and Methodological Challenges for Disperse Red 362
Development of Predictive Models for Dye Behavior in Complex Systems
Developing predictive models for the behavior of disperse dyes, such as Disperse Red 362, in complex dyeing systems is a critical area of future research. This involves understanding and forecasting dye exhaustion, diffusion, and interaction with different fiber types under various conditions. Quantitative Structure-Property Relationships (QSPR) studies are essential in this regard, aiming to establish relationships between the chemical structure of dyes and their technical properties, such as affinity to textiles, color characteristics, and fastness properties. ifatcc.org
Research has explored using quantitative relationships to predict disperse dye behavior in dyeing systems and environmental conditions, as well as predicting wash and light fastness on polyester (B1180765) and polyamide. ifatcc.org For instance, studies have shown that water/octanol partition coefficients can correlate with dye partition coefficients between hydrophobic synthetic fibers and the dyebath, influencing wash fastness. ifatcc.org Redox properties of disperse dyes have also been correlated with light fastness, suggesting that photo-destruction can follow oxidation or reduction mechanisms. ifatcc.org
Challenges in this area include accurately modeling the complex interactions between dye molecules, fibers, and auxiliary chemicals in the dyebath. The influence of factors like temperature, pH, liquor ratio, and the presence of other dyes or impurities adds layers of complexity. For example, competitive adsorption between different dyes in a binary mixture can affect the equilibrium time of disperse dyes. scholaris.ca
Predictive models for dye exhaustion behavior using deep neural networks have shown promising results, with high performance and small errors in comparison to established models. researchgate.net Such models can help predict optimal dye exhaustion behavior under various dyeing conditions, contributing to improved right-first-time (RFT) dyeing rates. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Dye Design, Synthesis, and Application
For dye synthesis, AI and ML can potentially optimize reaction conditions and predict the properties of newly synthesized dyes based on their molecular structure, reducing the need for extensive experimental screening. researchgate.net
Advancements in Sustainable Synthesis and Application Technologies for Disperse Dyes
Advancements in sustainable synthesis and application technologies are crucial for the future of disperse dyes, including this compound, addressing environmental concerns related to traditional processes. meghmaniglobal.comacs.org
Sustainable synthesis focuses on developing production processes that are cost-effective, scalable, and utilize less hazardous chemicals and energy. meghmaniglobal.com This includes exploring new synthetic routes that minimize waste and reduce the reliance on fossil fuel-derived raw materials. meghmaniglobal.com
Another area of sustainable application involves developing eco-friendly wash-off processes to remove unfixed dyes from fabrics. ijarbs.com Traditional methods often use environmentally unfavorable chemicals like sodium dithionite. ijarbs.com Research is exploring alternative, bio-based solutions, such as using soap nut extraction, which has shown potential in achieving better fastness properties and reducing the environmental load of wastewater. ijarbs.com
Designing disperse dyes with improved alkali clearability is also a focus, as this can reduce the need for reductive clearing processes that generate hazardous by-products. researchgate.net Environmentally friendly disperse dyes with high light fastness and simple synthetic methods are being developed. researchgate.net
Innovations in In-Situ and Real-Time Spectroscopic and Microscopic Analysis of Dye Processes
Innovations in in-situ and real-time spectroscopic and microscopic analysis are vital for gaining a deeper understanding of dye processes and enabling better control and optimization. These techniques allow researchers and manufacturers to monitor dye behavior, interactions with fibers, and process parameters as they occur.
Real-time monitoring of dye exhaustion in batch dyeing processes has been demonstrated using techniques like flow injection analysis (FIA). p2infohouse.org FIA has been used to monitor the exhaustion of various dyes, including disperse dyes on polyester and acetate (B1210297). p2infohouse.org Combining FIA with techniques like high-performance liquid chromatography (HPLC) allows for simultaneous monitoring of dye exhaustion and hydrolysis, providing valuable data for process control. p2infohouse.org
Mass spectrometry, particularly Direct Analysis in Real-Time (DART) mass spectrometry, is emerging as a powerful tool for the in-situ analysis of disperse dyes in textile fibers. nih.govaatcc.orgresearchgate.net DART-MS allows for rapid, preparation-free analysis of dyed fibers, enabling the identification and characterization of disperse dyes directly on the substrate. nih.govresearchgate.net This technique can be used to verify chemical structures, identify dyes in mixtures, and study dye degradation. nih.govaatcc.orgresearchgate.net The ability to perform non-destructive analysis in-situ is particularly valuable for forensic analysis and quality control. nih.govaatcc.orgresearchgate.net
These analytical advancements provide the data necessary to develop and validate predictive models, optimize dyeing parameters in real-time, and assess the effectiveness of sustainable dyeing methods.
Q & A
Q. What are the key spectroscopic methods for characterizing the purity and structural integrity of Disperse Red 362 in synthetic dye formulations?
Methodological Answer: UV-Vis spectroscopy (absorption maxima at 510–520 nm) and HPLC with diode-array detection are standard for assessing purity. For structural confirmation, FT-IR and NMR (e.g., H and C) should be employed to identify functional groups like nitro and amino substituents. Calibration curves using reference standards are critical for quantification .
Q. How can researchers optimize solvent systems for this compound dissolution in laboratory-scale dye stability studies?
Methodological Answer: Use polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) for dissolution, followed by dilution in aqueous buffers. Solubility assays should include temperature-controlled stirring (40–60°C) and particle size analysis via dynamic light scattering to monitor aggregation .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
Methodological Answer: Implement ANOVA for comparing means across batches, with Tukey’s post hoc test to identify outliers. Control charts (e.g., X-bar and R charts) are essential for monitoring process stability. Ensure sample sizes are justified via power analysis to minimize Type I/II errors .
Advanced Research Questions
Q. How do surfactant additives (e.g., sodium dodecyl sulfate) influence the thermal stability of this compound in ink formulations?
Methodological Answer: Design accelerated aging experiments at elevated temperatures (e.g., 50–80°C) with varying surfactant concentrations (0.1–1.0 wt%). Monitor degradation kinetics via UV-Vis absorbance decay rates and use Arrhenius plots to extrapolate shelf life. Pair with TGA/DSC to correlate thermal stability with surfactant interactions .
Q. What experimental frameworks resolve contradictions in reported photodegradation mechanisms of this compound under UV exposure?
Methodological Answer: Conduct controlled photolysis studies with monochromatic UV sources (e.g., 254 nm vs. 365 nm) and analyze intermediates via LC-MS. Compare reactive oxygen species (ROS) scavengers (e.g., NaN for singlet oxygen) to identify dominant pathways. Meta-analyses of existing literature should prioritize studies with validated quantum yield measurements .
Q. How can computational modeling predict the aggregation behavior of this compound in heterogeneous textile dyeing processes?
Methodological Answer: Apply molecular dynamics simulations (e.g., GROMACS) to model dye-fiber interactions, focusing on π-π stacking and hydrogen bonding. Validate predictions with SEM-EDS mapping of dye distribution on polyester substrates. Use COSMO-RS for solvent compatibility screening .
Q. What strategies mitigate interference from co-existing chemicals (e.g., dispersants) in quantifying this compound via spectrophotometry?
Methodological Answer: Employ derivative spectroscopy or chemometric tools (e.g., partial least squares regression) to deconvolute overlapping absorbance bands. Validate with spiked recovery experiments (80–120% of target concentration) and cross-check using HPLC .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in reported molar extinction coefficients (ϵ\epsilonϵ) for this compound across studies?
Methodological Answer: Replicate measurements under standardized conditions (pH 7.0, 25°C) using a certified reference material. Perform interlaboratory comparisons via round-robin testing and apply error propagation models to identify systemic biases. Publish raw absorbance and concentration data for transparency .
Q. What protocols ensure reproducibility in long-term stability studies of this compound under freeze-thaw cycling?
Methodological Answer: Use programmable thermal cyclers with precise ramp rates (±0.5°C/min). Monitor particle size distribution (Malvern Mastersizer) and zeta potential after each cycle. Include negative controls (additive-free samples) and report storage container materials (e.g., glass vs. polypropylene) to account for adsorption effects .
Interdisciplinary Applications
Q. Can this compound be functionalized for non-textile applications, such as photothermal therapy or sensors?
Methodological Answer: Explore covalent modification (e.g., azo group reduction to amines) to enhance biocompatibility or NIR absorbance. For photothermal applications, test laser-induced heating efficiency (808 nm) in aqueous dispersions. Collaborate with materials science teams to characterize hybrid nanocomposites via TEM and XPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
